

Spectroscopic Profile of Baciphelacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Baciphelacin**, a eukaryotic translation inhibitor produced by Paenibacillus thiaminolyticus (formerly Bacillus thiaminolyticus). The information presented herein is crucial for the identification, characterization, and further development of this antibiotic.

Mass Spectrometry Data

High-resolution mass spectrometry has been pivotal in determining the elemental composition and exact mass of **Baciphelacin**. This data is fundamental for confirming the molecular formula and for subsequent structural elucidation studies.

Table 1: High-Resolution Mass Spectrometry Data for **Baciphelacin**

Parameter	Observed Value
Molecular Formula	C22H34N2O6
Exact Mass	422.24168681 Da

Experimental Protocol: Mass Spectrometry

The precise methodology for obtaining the mass spectrum of **Baciphelacin** would typically involve the following steps:



- Sample Preparation: A purified sample of **Baciphelacin** is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.
- Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.
- Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring mass-to-charge ratios with high accuracy and resolving power.
- Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]+) or other adducts is used to determine the exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for **Baciphelacin** have not been publicly available in tabulated form in the reviewed literature. The original 1975 publication by Okazaki et al. in The Journal of Antibiotics titled "A new antibiotic, **baciphelacin**," which would contain this specific data, is not readily accessible in full-text format through standard search methodologies.

For the purpose of this guide, a generalized experimental protocol for acquiring such data is provided below.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A pure sample of **Baciphelacin** (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrument Setup: The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to ensure optimal resolution and sensitivity.

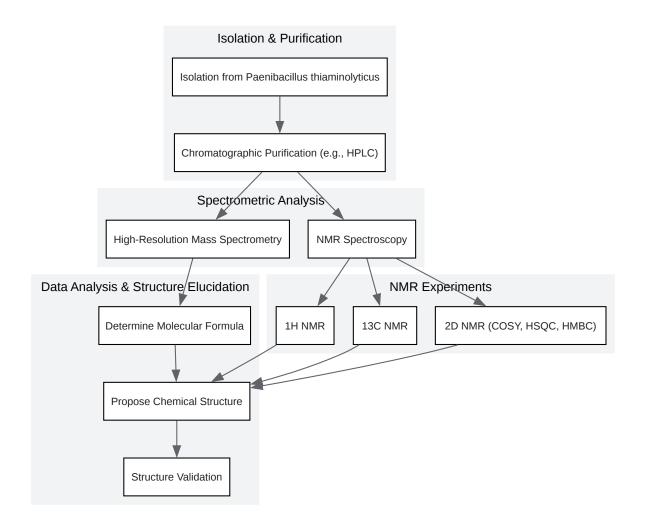


- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Water suppression techniques may be employed if residual water is present in the solvent.
- ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- 2D NMR Experiments (for structural elucidation): To fully assign the structure, a suite of twodimensional NMR experiments would be conducted, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The coupling constants (J) are measured from the ¹H NMR spectrum.

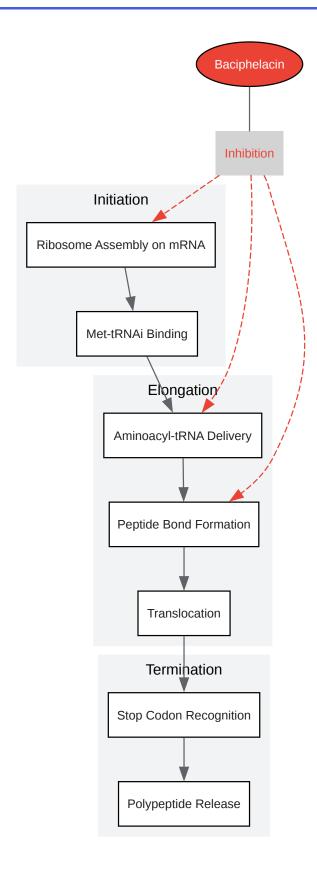
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like **Baciphelacin**.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com